
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a phenyl ring substituted with chlorine and fluorine atoms. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the thiophene derivative: Starting with thiophene, an acetyl group can be introduced at the 5-position through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Alkylation: The acetylthiophene can then be alkylated with an appropriate ethylating agent to introduce the ethyl chain.
Formation of the acetamide: The resulting intermediate can be reacted with 2-chloro-6-fluorophenylacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, process optimization for yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the acetyl group would yield alcohols or alkanes.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chlorophenyl)acetamide: Similar structure but lacks the fluorine atom.
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenyl)acetamide: Similar structure but lacks the chlorine atom.
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-bromophenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of both chlorine and fluorine atoms on the phenyl ring in N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide may confer unique electronic and steric properties, potentially leading to distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c1-10(20)15-6-5-11(22-15)7-8-19-16(21)9-12-13(17)3-2-4-14(12)18/h2-6H,7-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZWJYZMBKQBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
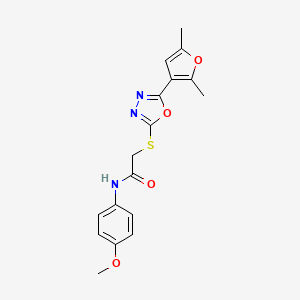
![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2779942.png)
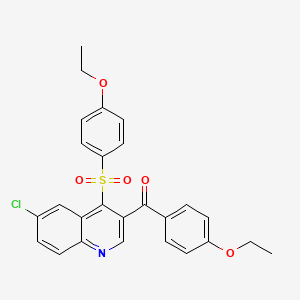
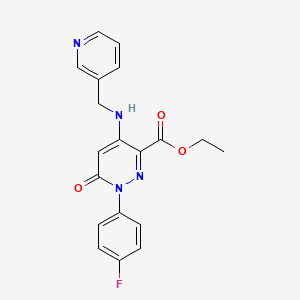
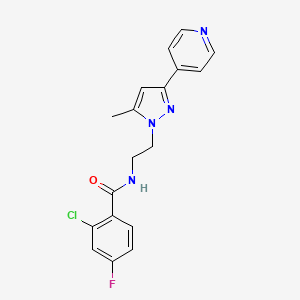
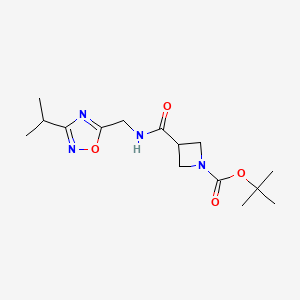



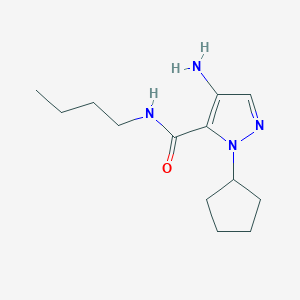
![N-[2,2-bis(furan-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2779958.png)
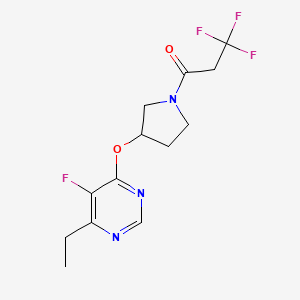
![4-{[1-(6-Methoxypyridazine-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2779960.png)
![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)
